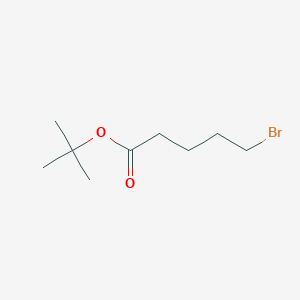

tert-Butyl 5-bromopentanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 5-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIIUHJHUZDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88987-42-2 | |

| Record name | tert-butyl 5-bromopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-Bromovalerate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 5-bromovalerate is a bifunctional aliphatic ester of significant interest in synthetic organic chemistry and medicinal chemistry. Possessing both a nucleophilically susceptible alkyl bromide and a sterically hindered tert-butyl ester, this compound serves as a valuable building block and linker molecule. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions but readily removable under acidic treatment. The terminal bromide allows for a range of synthetic transformations, most notably alkylation of nucleophiles. These characteristics make it a key intermediate in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) and advanced chemical probes such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, spectroscopic data, detailed synthesis protocols, and key applications in modern drug discovery.

Chemical and Physical Properties

tert-Butyl 5-bromovalerate is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 88987-42-2 | [1][2] |

| Molecular Formula | C₉H₁₇BrO₂ | [2] |

| Molecular Weight | 237.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~1.223 g/cm³ (Predicted) | [2] |

| Boiling Point | 93 °C at 1.6 Torr | [2] |

| Flash Point | 126 °C | [3] |

| Solubility | Very slightly soluble in water. Soluble in common organic solvents. | |

| Purity | >97.0% (GC) is commercially available. | [3] |

| Storage | Sealed in a dry, cool, and dark place. | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of tert-butyl 5-bromovalerate. The expected data from key analytical techniques are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm) in a CDCl₃ solvent are detailed below.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~1.45 | Singlet (s) | 9H |

| -CH₂-CH₂Br | ~1.92 | Quintet (p) | 2H |

| CH₂ -COO- | ~2.25 | Triplet (t) | 2H |

| -CH₂ -Br | ~3.41 | Triplet (t) | 2H |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| -C (CH₃)₃ | ~28.1 |

| -CH₂ -CH₂Br | ~32.0 |

| -CH₂ -COO- | ~33.5 |

| -CH₂-CH₂ -Br | ~35.0 |

| -C (CH₃)₃ | ~80.5 |

| -C =O | ~172.5 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Intensity |

| ~2975-2860 | C-H (Aliphatic) Stretch | Medium |

| ~1730 | C=O (Ester) Stretch | Strong |

| ~1367 | C-H (t-Butyl) Bend | Medium |

| ~1150 | C-O (Ester) Stretch | Strong |

| ~650-550 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of tert-butyl 5-bromovalerate will show a molecular ion peak [M]⁺, but it is often weak. The most prominent peak is typically due to the loss of the tert-butyl group, resulting in a stable carbocation at m/z 57. The presence of bromine is indicated by the characteristic M+2 isotope pattern for bromine-containing fragments.

| m/z Value | Proposed Fragment | Notes |

| 236/238 | [C₉H₁₇BrO₂]⁺ (M⁺) | Molecular ion peak, showing the Br isotope pattern (¹⁹Br/⁸¹Br). |

| 181/183 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 157 | [M - Br]⁺ | Loss of the bromine atom. |

| 57 | [C₄H₉]⁺ | Base peak, corresponding to the tert-butyl cation. |

Experimental Protocols

Synthesis of tert-Butyl 5-Bromovalerate

This protocol describes the synthesis via esterification of 5-bromovaleric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

Workflow Diagram:

Caption: Workflow for the synthesis of tert-butyl 5-bromovalerate.

Materials:

-

5-Bromovaleric acid (1.0 eq, 27.62 mmol, 5.0 g)

-

tert-Butanol (6.0 eq, 165.75 mmol, 15.8 mL)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 33.15 mmol, 6.83 g)

-

4-(Dimethylamino)pyridine (DMAP) (0.5 eq, 13.75 mmol, 1.68 g)

-

Anhydrous Dichloromethane (DCM)

-

Water and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel, Hexane, Ethyl Acetate

Procedure:

-

Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath with stirring.

-

Sequentially add DMAP (1.68 g, 13.75 mmol) and DCC (6.83 g, 33.15 mmol) to the cooled solution.

-

Stir the reaction mixture in the ice bath for 30 minutes.

-

Add tert-butanol (15.8 ml, 165.75 mmol) to the mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Upon completion, dilute the reaction mixture with DCM. A white precipitate (dicyclohexylurea, DCU) will be present.

-

Filter off the DCU precipitate and wash the filtrate sequentially with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate (e.g., 1% ethyl acetate in hexane) gradient to yield pure tert-butyl 5-bromovalerate as a light yellow liquid.[2]

Application Protocol: N-Alkylation for PROTAC Linker Synthesis

This protocol demonstrates the use of tert-butyl 5-bromovalerate as an electrophile in a nucleophilic substitution reaction with a secondary amine, a key step in constructing linkers for PROTACs.

Workflow Diagram:

Caption: Workflow for N-alkylation using tert-butyl 5-bromovalerate.

Materials:

-

Starting Amine (e.g., a piperazine-containing fragment) (1.0 eq)

-

tert-Butyl 5-bromovalerate (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Acetonitrile (MeCN)

-

Ethyl Acetate and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel, Dichloromethane, Methanol

Procedure:

-

To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).

-

Add tert-butyl 5-bromovalerate (1.5 eq) to the suspension.

-

Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.

-

Monitor the reaction for the consumption of the starting amine using a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash thoroughly with brine to remove inorganic salts and excess solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford the desired N-alkylated product.

Applications in Drug Development

The dual functionality of tert-butyl 5-bromovalerate makes it a highly strategic component in the synthesis of modern therapeutics.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The most prominent application is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into proximity, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.

tert-Butyl 5-bromovalerate is an ideal precursor for the flexible, aliphatic linkers frequently used in PROTAC design. The alkyl bromide provides a reactive handle for attachment to one of the ligands (often via N- or O-alkylation), while the tert-butyl ester serves as a stable protecting group. After the linker is attached, the ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid, which is then activated (e.g., with HATU) and coupled to the second ligand to complete the PROTAC synthesis.

General Synthetic Intermediate

Beyond PROTACs, the compound is a versatile C5 building block. The bromide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions) to introduce diverse functionalities. The tert-butyl ester protects the carboxylic acid from reduction, organometallic reagents, and other transformations, allowing for selective manipulation of the bromide-terminated end of the molecule.

Safety and Handling

tert-Butyl 5-bromovalerate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

Conclusion

tert-Butyl 5-bromovalerate is a foundational reagent for the modern medicinal chemist. Its predictable reactivity and the orthogonal nature of its two functional groups provide a reliable platform for the construction of complex molecular architectures. Its role as a linker precursor in the rapidly expanding field of targeted protein degradation with PROTACs highlights its importance and ensures its continued relevance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a technical foundation for its effective use in the research and drug development laboratory.

References

In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate (CAS 88987-42-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 5-bromopentanoate (CAS 88987-42-2), a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and development use.

Chemical and Physical Properties

This compound, also known as tert-butyl 5-bromovalerate, is a bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. This structure makes it an excellent alkylating agent where the carboxylic acid is protected, allowing for selective reactions at the bromine-bearing carbon.[1][2] The tert-butyl ester group can be readily removed under acidic conditions when the carboxylic acid functionality is required for subsequent transformations.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 88987-42-2 | |

| Molecular Formula | C₉H₁₇BrO₂ | |

| Molecular Weight | 237.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | tert-Butyl 5-bromovalerate, 5-Bromopentanoic acid tert-butyl ester | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 93 °C @ 1.6 Torr | [1] |

| Density | ~1.223 g/cm³ | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br | |

| ~2.25 | Triplet | 2H | -C(=O)-CH₂- | |

| ~1.89 | Multiplet | 2H | -CH₂-CH₂-Br | |

| ~1.70 | Multiplet | 2H | -C(=O)-CH₂-CH₂- | |

| 1.45 | Singlet | 9H | -C(CH₃)₃ | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| ~172.0 | C=O | |||

| ~80.5 | -C(CH₃)₃ | |||

| ~35.0 | -C(=O)-CH₂- | |||

| ~33.0 | -CH₂-Br | |||

| ~32.0 | -CH₂-CH₂-Br | |||

| ~28.0 | -C(CH₃)₃ | |||

| ~23.0 | -C(=O)-CH₂-CH₂- |

Note: Predicted chemical shifts based on standard values. Actual values may vary slightly.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Value | Interpretation |

| IR (cm⁻¹) | ~2970 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ester) | |

| ~1150 | C-O stretch (ester) | |

| ~650 | C-Br stretch | |

| Mass Spec. (m/z) | 181/183 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |

| 157 | [M - Br]⁺ | |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - Often the base peak.[3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol is adapted from established literature procedures.[1]

Reagents:

-

5-Bromovaleric acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) followed by dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq).

-

After stirring for approximately 30 minutes, add tert-butanol (1.5-2.0 eq) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to yield pure this compound as a colorless to light yellow liquid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in multi-step organic syntheses.

Synthesis of Haptens for Immunoassays

This compound is used as a reactant in the synthesis of haptens for the production of monoclonal antibodies.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The pentanoate chain acts as a linker to attach the hapten to the carrier protein. This is a crucial step in the development of enzyme-linked immunosorbent assays (ELISAs), for example, for the detection of pesticides like pyraclostrobin.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used to introduce a linker onto the solid support resin. The bromo-functional end can react with a nucleophilic group on the resin, and after deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to the first amino acid of the peptide chain. This allows for the synthesis of custom peptides with a flexible linker.

SPPS Workflow Using a Linker Derived from this compound

The following diagram illustrates a general workflow for solid-phase peptide synthesis where a resin is first functionalized with a linker derived from this compound.

References

An In-Depth Technical Guide to tert-Butyl 5-Bromopentanoate: A Versatile Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-bromopentanoate is a bifunctional chemical compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive bromine atom and a protected carboxylic acid, makes it an invaluable building block, particularly as a flexible linker in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a special focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, also known by its synonyms tert-butyl 5-bromovalerate and 5-bromopentanoic acid tert-butyl ester, is a colorless to light yellow liquid.[1] Its chemical structure consists of a five-carbon pentanoate backbone, with a bromine atom at the 5-position and a tert-butyl ester protecting the carboxyl group.

The presence of the terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for its conjugation to various molecular scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a carboxyl functional group for further chemical modification, such as amide bond formation.[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 88987-42-2 | [3] |

| Molecular Formula | C₉H₁₇BrO₂ | [3] |

| Molecular Weight | 237.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 93 °C at 1.6 Torr | [4] |

| Density | ~1.223 g/cm³ | [4] |

| Appearance | Colorless to light yellow liquid |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: Synthesis via DCC/DMAP Coupling

This protocol describes the synthesis of this compound from 5-bromovaleric acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

5-Bromovaleric acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 5-bromovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

To the cooled solution, add DMAP (0.1-0.5 eq) followed by the slow addition of DCC (1.1-1.2 eq).

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add tert-butanol (1.5-2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Application in Drug Development: A Key Linker for PROTACs

This compound is a widely used linker precursor in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.

PROTAC Signaling Pathway

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Synthesis of a PROTAC using a Bromo-Linker

The following diagram outlines a general experimental workflow for the synthesis of a PROTAC using an amine-functionalized E3 ligase ligand and a target protein ligand, with this compound as the linker precursor.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H17BrO2 | CID 545791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of Tert-butyl 5-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-bromopentanoate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates two key functional groups: a primary alkyl bromide and a tert-butyl ester. This combination allows for a range of orthogonal chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, detailing the characteristic reactions of its functional groups, and presents experimental protocols for its synthesis and subsequent transformations.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the primary alkyl bromide and the tert-butyl ester.

-

Primary Alkyl Bromide: The bromine atom is situated at the terminus of a five-carbon chain, rendering this site susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This makes the molecule an effective five-carbon electrophile for the introduction of a variety of functionalities.

-

Tert-butyl Ester: The ester group is sterically hindered by the bulky tert-butyl group. This steric hindrance confers stability against many nucleophilic and basic conditions that might otherwise cleave a less hindered ester. However, the ester can be readily cleaved under acidic conditions, liberating the corresponding carboxylic acid. This protecting group nature allows for selective reactions at the alkyl bromide terminus without affecting the carboxylic acid moiety.

The logical relationship between the structure and its primary reaction pathways is illustrated below.

Caption: Functional groups of this compound and their primary reaction pathways.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: Esterification of 5-Bromovaleric Acid

This procedure utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Scheme:

Caption: Synthesis of this compound via DCC/DMAP-mediated esterification.

Procedure:

-

5-Bromovaleric acid (5 g, 27.62 mmol) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled in an ice bath.

-

N,N'-dimethylaminopyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) are added sequentially.[1]

-

After stirring for 30 minutes, tert-butanol (15.8 ml, 165.75 mmol) is added to the mixture.[1]

-

The reaction is stirred at room temperature overnight.[1]

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine.[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography (eluent: 1% ethyl acetate in hexane) to yield pure this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 62.6% | [1] |

| Product Appearance | Light yellow liquid | [1] |

Reactions of the Alkyl Bromide Functional Group

The primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The tert-butyl ester group is generally stable under the conditions used for these transformations.

Nucleophilic Substitution with Amines

Reaction with primary or secondary amines provides access to N-substituted 5-aminopentanoate derivatives, which are valuable intermediates in the synthesis of various biologically active molecules.

General Reaction Scheme:

Caption: General scheme for the reaction of this compound with amines.

Nucleophilic Substitution with Azide

The reaction with sodium azide is a common method for introducing an azide group, which can be further transformed, for example, via reduction to a primary amine or through click chemistry.

Experimental Protocol: Synthesis of Tert-butyl 5-azidopentanoate

Procedure:

-

To a solution of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium azide.

-

Heat the reaction mixture to facilitate the substitution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography if necessary.

Nucleophilic Substitution with Cyanide

The introduction of a nitrile group via reaction with a cyanide salt, such as sodium or potassium cyanide, provides a versatile handle for further synthetic manipulations, including hydrolysis to a carboxylic acid or reduction to an amine.

Experimental Protocol: Synthesis of Tert-butyl 5-cyanopentanoate

Procedure:

-

Dissolve this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and evaporate the solvent to obtain the crude product.

-

Purify by distillation or column chromatography.

Williamson Ether Synthesis

This compound can be used to alkylate phenols or alkoxides to form the corresponding ethers.

General Reaction Scheme:

Caption: Williamson ether synthesis using this compound.

Quantitative Data Summary for Nucleophilic Substitution Reactions:

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| General Amines | R1R2NH, Base, Solvent | Tert-butyl 5-(dialkylamino)pentanoate | - | General Reaction |

| Sodium Azide | NaN3, DMF | Tert-butyl 5-azidopentanoate | - | General Reaction |

| Sodium Cyanide | NaCN, DMSO/DMF | Tert-butyl 5-cyanopentanoate | - | General Reaction |

| General Alkoxides | R-O- Na+, Solvent | Tert-butyl 5-(alkoxy)pentanoate | - | General Reaction |

Reactions of the Tert-butyl Ester Functional Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved under acidic conditions.

Acid-Catalyzed Hydrolysis

Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, efficiently cleaves the tert-butyl group to yield the corresponding carboxylic acid.

General Reaction Scheme:

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Experimental Protocol: Hydrolysis of the Tert-butyl Ester

Procedure:

-

Dissolve the tert-butyl ester derivative in a suitable solvent, such as dichloromethane.

-

Add a strong acid, for example, trifluoroacetic acid, to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker and building block in the synthesis of pharmaceutical compounds. It can be used to introduce a five-carbon spacer with a terminal carboxylic acid (after deprotection) or other functionalities. For instance, it is a reactant used in the synthetic preparation of haptens for the production of monoclonal antibodies for pyraclostrobin ELISA.[1] The resulting 5-aminopentanoic acid derivatives are also important intermediates in pharmaceutical research.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. The differential reactivity of its primary alkyl bromide and tert-butyl ester functional groups allows for a wide range of selective transformations. The alkyl bromide is readily displaced by a variety of nucleophiles, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be easily deprotected under acidic conditions. This predictable reactivity profile, combined with its commercial availability, ensures its continued importance in the fields of medicinal chemistry and materials science.

References

Synthesis of tert-Butyl 5-Bromopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for tert-butyl 5-bromopentanoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data, and characterization analysis.

Introduction

This compound, also known as tert-butyl 5-bromovalerate, is a valuable bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester protected carboxylic acid.[1][2] The bromine serves as a versatile handle for nucleophilic substitution, while the sterically hindered tert-butyl ester group provides robust protection of the carboxylic acid functionality, which can be readily removed under acidic conditions. These characteristics make it an important building block in the synthesis of more complex molecules. This guide will focus on the most common and reliable methods for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 88987-42-2 |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 93 °C @ 1.6 Torr |

| Density | ~1.223 g/cm³ |

Synthesis Pathways

Two primary synthesis routes for this compound are detailed below. The first is a direct esterification of 5-bromopentanoic acid, and the second is a two-step approach starting from δ-valerolactone.

Pathway 1: Esterification of 5-Bromopentanoic Acid

The most commonly reported method for the synthesis of this compound is the direct esterification of 5-bromopentanoic acid with tert-butanol.[2] This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Caption: Esterification of 5-bromopentanoic acid.

Experimental Protocol:

A detailed experimental protocol for this pathway is as follows:

-

Reaction Setup: 5-Bromopentanoic acid (5 g, 27.62 mmol) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled in an ice bath with stirring.[2]

-

Addition of Reagents: To the cooled solution, 4-(dimethylamino)pyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) are added sequentially.[2]

-

Addition of tert-Butanol: After stirring for 30 minutes, tert-butanol (15.8 ml, 165.75 mmol) is added to the reaction mixture.[2]

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight.[2]

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]

-

Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (1%) eluent to yield pure this compound.[2]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Bromopentanoic Acid | 181.03 | 5 | 27.62 |

| tert-Butanol | 74.12 | 12.29 | 165.75 |

| DCC | 206.33 | 6.83 | 33.15 |

| DMAP | 122.17 | 1.68 | 13.75 |

| Product | 237.13 | 4.1 | 17.29 |

| Yield | 62.6% [2] |

Pathway 2: From δ-Valerolactone

An alternative route begins with the ring-opening of δ-valerolactone to form 5-bromopentanoic acid, which is then esterified as described in Pathway 1.

Reaction Scheme:

Caption: Two-step synthesis from δ-valerolactone.

Experimental Protocol:

This pathway involves two distinct experimental stages:

Step 1: Synthesis of 5-Bromopentanoic Acid from δ-Valerolactone

-

Reaction Setup: In a reaction vessel, δ-valerolactone is treated with hydrobromic acid (HBr).

-

Reaction: The mixture is heated to facilitate the ring-opening of the lactone and the formation of 5-bromopentanoic acid.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-bromopentanoic acid, which can be purified by distillation or crystallization.

Step 2: Esterification of 5-Bromopentanoic Acid

The 5-bromopentanoic acid obtained from Step 1 is then subjected to the esterification protocol detailed in Pathway 1.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.41 | Triplet | 2H | -CH₂-Br | |

| ~2.26 | Triplet | 2H | -CH₂-COO- | |

| ~1.89 | Multiplet | 2H | -CH₂-CH₂Br | |

| ~1.72 | Multiplet | 2H | -CH₂-CH₂COO- | |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O | |

| ~80.5 | -C(CH₃)₃ | |

| ~35.0 | -CH₂-COO- | |

| ~33.0 | -CH₂-Br | |

| ~32.5 | -CH₂-CH₂Br | |

| ~28.0 | -C(CH₃)₃ | |

| ~24.0 | -CH₂-CH₂COO- |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS):

| m/z | Relative Intensity | Possible Fragment |

| 237/239 | Low | [M]⁺ (isotopic pattern for Br) |

| 181/183 | Medium | [M - C₄H₈]⁺ |

| 157 | High | [M - Br]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental procedures and comprehensive characterization data. The esterification of 5-bromopentanoic acid represents the most direct and well-documented method. The alternative pathway starting from δ-valerolactone offers flexibility in starting material selection. The provided data will be of significant value to researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reliable preparation of this important chemical intermediate.

References

Key Literature for tert-Butyl 5-Bromopentanoate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-bromopentanoate is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a terminal alkyl bromide, which is susceptible to nucleophilic substitution, and a tert-butyl ester, a sterically hindered protecting group for the carboxylic acid functionality. This unique combination allows for the selective modification of the alkyl chain, followed by the deprotection of the ester to reveal the carboxylic acid, making it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides an in-depth overview of the key literature surrounding this compound, focusing on its synthesis, reactivity, and applications, with a particular emphasis on experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in research. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇BrO₂ | [1] |

| Molecular Weight | 237.13 g/mol | [1] |

| CAS Number | 88987-42-2 | [1] |

| Boiling Point | 93 °C @ 1.6 Torr | [2][3] |

| Density | ~1.223 g/cm³ | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Description |

| ¹³C NMR | Data available in spectral databases. |

| GC-MS | NIST Number: 193239. Top m/z peaks: 57, 56, 41. |

| IR Spectra | Vapor phase IR spectra are available. |

Table 2: Spectroscopic Data for this compound [1]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the esterification of 5-bromovaleric acid with tert-butanol.

Experimental Protocol: Esterification of 5-Bromovaleric Acid[2]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of tert-Butyl 5-Bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of tert-butyl 5-bromopentanoate, an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a terminal alkyl bromide, which is amenable to nucleophilic substitution, and a tert-butyl ester protecting group, which allows for selective reactions at other positions of the molecule.[1]

Chemical Profile and Properties

| Property | Value | Reference |

| CAS Number | 88987-42-2 | [1][2] |

| Molecular Formula | C₉H₁₇BrO₂ | [2][3] |

| Molecular Weight | 237.13 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][4][5] |

| Boiling Point | 93 °C @ 1.6 Torr | [1][5] |

| Density | ~1.223 g/cm³ | [1][5] |

| Storage | Sealed in a dry place at room temperature | [3] |

Experimental Protocol: Esterification of 5-Bromovaleric Acid

This protocol details the synthesis of this compound via the esterification of 5-bromovaleric acid with tert-butanol, facilitated by dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromovaleric acid | 181.03 | 5 g | 27.62 |

| tert-Butanol | 74.12 | 15.8 mL | 165.75 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.83 g | 33.15 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.68 g | 13.75 |

| Dichloromethane (DCM), anhydrous | - | Sufficient quantity | - |

| Water | - | Sufficient quantity | - |

| Brine | - | Sufficient quantity | - |

| Anhydrous sodium sulfate | - | Sufficient quantity | - |

| Silica gel | - | Sufficient quantity | - |

| Hexane | - | Sufficient quantity | - |

| Ethyl acetate | - | Sufficient quantity | - |

Step-by-Step Procedure

-

Reaction Setup: Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM) in a round-bottom flask.[4]

-

Cooling: Cool the solution in an ice bath with stirring.[4]

-

Reagent Addition: Sequentially add N,N'-dimethylaminopyridine (DMAP, 1.68 g, 13.75 mmol) and dicyclohexylcarbodiimide (DCC, 6.83 g, 33.15 mmol) to the cooled solution.[4]

-

Initial Reaction: Stir the mixture for 30 minutes in the ice bath.[4]

-

Addition of Alcohol: Add tert-butanol (15.8 ml, 165.75 mmol) to the reaction mixture.[4]

-

Overnight Reaction: Remove the ice bath and stir the reaction solution at room temperature overnight.[4]

-

Workup - Dilution and Washing: After the reaction is complete, dilute the mixture with dichloromethane.[4] Wash the organic layer sequentially with water and brine.[4]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then remove the solvent by evaporation under reduced pressure.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (1%) mixture as the eluent.[4]

-

Final Product: The purified product, this compound, is obtained as a light yellow liquid (4.1 g, 62.6% yield).[4]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is considered an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Harmful if swallowed.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[3] Avoid inhaling vapors and keep away from ignition sources.[3]

References

Application Notes and Protocols for the Alkylation of Substrates with tert-Butyl 5-Bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of tert-butyl 5-bromopentanoate as an alkylating agent for a variety of nucleophilic substrates, including amines, phenols, thiols, and carbanions. This reagent is a valuable building block in organic synthesis, particularly in the construction of complex molecules and intermediates for drug discovery, due to its bifunctional nature. The presence of a terminal primary bromide allows for facile nucleophilic substitution, while the tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid functionality.

General Reaction Pathway

The alkylation reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:-) attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Caption: General workflow for the alkylation of nucleophiles using this compound.

Alkylation of Various Substrates: Data Summary

The following table summarizes typical reaction conditions and yields for the alkylation of different classes of nucleophiles with this compound. These are representative examples and may require optimization for specific substrates.

| Nucleophile Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitrogen | Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| Piperidine | K₂CO₃ | Acetonitrile | 60 | 16 | 80-90 | |

| Oxygen | Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |

| Sulfur | Thiophenol | K₂CO₃ | DMF | 25 | 4 | 90-98 |

| Carbon | Diethyl malonate | NaH | THF | 65 (reflux) | 12 | 70-80 |

Experimental Protocols

Protocol 1: N-Alkylation of Amines (e.g., Aniline)

This protocol describes a general procedure for the N-alkylation of primary and secondary amines.

Caption: Workflow for the N-alkylation of amines.

Materials:

-

Aniline (or other amine)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq.), anhydrous DMF, and potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of phenols.

Materials:

-

Phenol (or substituted phenol)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

-

To a solution of the phenolic compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 6 hours, or until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 3: S-Alkylation of Thiols (e.g., Thiophenol)

This protocol describes a general procedure for the S-alkylation of thiols.

Materials:

-

Thiophenol (or other thiol)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq.) in anhydrous DMF and add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 4 hours, or until completion as indicated by TLC.

-

Quench the reaction with water and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Protocol 4: C-Alkylation of Malonic Esters (e.g., Diethyl Malonate)

This protocol outlines a general procedure for the C-alkylation of active methylene compounds.

Caption: Workflow for the C-alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq.) and wash with anhydrous THF to remove the mineral oil.

-

Add fresh anhydrous THF to the flask and cool to 0 °C.

-

Slowly add diethyl malonate (1.0 eq.) dropwise to the suspension of sodium hydride.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Add this compound (1.0 eq.) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and stir for 12 hours, or until the reaction is complete by TLC analysis.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography.

Safety Information

-

This compound is a combustible liquid and should be handled with care.

-

It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl 5-Bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with tert-butyl 5-bromopentanoate. This versatile building block is a primary alkyl bromide, making it an excellent substrate for SN2 reactions, allowing for the introduction of a wide range of functional groups. The sterically hindered tert-butyl ester group is robust under neutral to basic conditions, offering a valuable orthogonal protecting group strategy for the carboxylic acid functionality.

Reactivity Profile

This compound's reactivity is primarily centered around the carbon-bromine bond. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) with a variety of nucleophiles.[1] The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. Due to the primary nature of the alkyl halide, elimination reactions (E2) are generally less favored, especially with non-basic nucleophiles and at moderate temperatures.

Common nucleophiles that can be effectively employed include azides, cyanides, alkoxides, and carboxylates. The choice of solvent is crucial for the success of these reactions; polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively unsolvated and highly reactive.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various common nucleophiles. The data is based on established procedures for similar primary alkyl bromides.

| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product | Expected Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | Room Temp. - 50 | 12 - 24 | tert-Butyl 5-azidopentanoate | > 90 |

| Cyanide | Potassium Cyanide (KCN) | DMSO | 60 - 80 | 6 - 12 | tert-Butyl 5-cyanopentanoate | 80 - 90 |

| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 4 - 8 | tert-Butyl 5-ethoxypentanoate | 75 - 85 |

| Acetate | Sodium Acetate (NaOAc) | DMF | 80 - 100 | 12 - 24 | tert-Butyl 5-acetoxypentanoate | 85 - 95 |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents should be used where specified.

-

Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Safety precautions should be taken when handling all chemicals. Consult the Safety Data Sheet (SDS) for each reagent.

Protocol 1: Synthesis of tert-Butyl 5-azidopentanoate

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating to 50 °C can be applied to accelerate the reaction if necessary.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product should have a higher Rf value than the starting material.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 5-azidopentanoate.

Protocol 2: Synthesis of tert-Butyl 5-cyanopentanoate

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

As described in Protocol 1.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO (approximately 0.5 M).

-

Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care.

-

Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the product with ethyl acetate (3 x volume of DMSO).

-

Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMSO.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude tert-butyl 5-cyanopentanoate.[2]

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of tert-Butyl 5-ethoxypentanoate (Williamson Ether Synthesis)

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

As described in Protocol 1, with a reflux condenser.

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between deionized water and diethyl ether.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield tert-butyl 5-ethoxypentanoate.

Protocol 4: Synthesis of tert-Butyl 5-acetoxypentanoate

Materials:

-

This compound

-

Sodium acetate (NaOAc)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

As described in Protocol 1.

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), sodium acetate (1.5 eq), and anhydrous DMF.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Maintain the temperature and stirring for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford tert-butyl 5-acetoxypentanoate.

Visualizations

Caption: Experimental workflow for nucleophilic substitution.

Caption: SN2 reaction mechanism.

References

Application Notes and Protocols for the Formation of Grignard Reagents from tert-Butyl 5-Bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the successful formation of a Grignard reagent from tert-butyl 5-bromopentanoate. The inherent challenge in this synthesis lies in the presence of the ester functional group, which can undergo intramolecular reaction with the newly formed Grignard reagent, leading to the formation of a cyclic ketone. This guide outlines two primary strategies to mitigate this side reaction: a low-temperature Grignard formation and an in-situ Barbier reaction. By carefully controlling the reaction conditions, researchers can favor the formation of the desired linear Grignard reagent for subsequent intermolecular reactions.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from substrates bearing reactive functional groups, such as esters, presents a significant challenge. In the case of this compound, the proximity of the ester carbonyl to the site of Grignard formation can lead to a facile intramolecular cyclization, yielding a cyclopentanone derivative. This intramolecular reaction competes with the desired formation of the linear Grignard reagent intended for reaction with an external electrophile.

This application note details two effective methods to control the reaction pathway:

-

Low-Temperature Grignard Formation: Performing the reaction at very low temperatures can suppress the rate of the intramolecular cyclization, allowing the Grignard reagent to be formed and trapped by an external electrophile.[2][3][4]

-

Barbier Reaction: In the Barbier protocol, the Grignard reagent is generated in the presence of the desired electrophile.[5] This in-situ formation allows for immediate intermolecular reaction, outcompeting the intramolecular cyclization.

Reaction Pathways

The formation of a Grignard reagent from this compound can proceed via two main pathways: the desired intermolecular reaction and the undesired intramolecular cyclization.

Figure 1. Competing reaction pathways for the Grignard reagent of this compound.

Data Presentation

The choice of reaction conditions significantly impacts the outcome of the reaction. The following table summarizes the expected results based on the chosen protocol.

| Protocol | Temperature | Key Reagents | Expected Outcome | Notes |

| Standard Grignard | Room Temperature to Reflux | Magnesium turnings, THF | Predominant formation of the cyclic side product, tert-butoxycyclopentanol. | Not recommended for generating the linear Grignard reagent for intermolecular reactions. |

| Low-Temperature Grignard | -78 °C | Highly active magnesium (Rieke Magnesium), THF | Formation of the desired Grignard reagent, which can be trapped by an external electrophile.[2][3][4] | Requires the use of highly reactive magnesium and strict temperature control. |

| Barbier Reaction | Room Temperature to Gentle Reflux | Magnesium turnings, THF, External Electrophile | High yield of the desired intermolecular addition product.[5] | The Grignard reagent is formed in-situ and reacts immediately with the co-present electrophile. |

Experimental Protocols

General Considerations: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using flame-dried glassware and dry solvents under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Low-Temperature Formation of the Grignard Reagent

This protocol is designed to form the Grignard reagent at a low temperature to minimize intramolecular cyclization, followed by the addition of an external electrophile.

Materials:

-

This compound

-

Highly active magnesium (Rieke Magnesium)

-

Anhydrous Tetrahydrofuran (THF)

-

External electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add highly active magnesium (1.2 equivalents).

-

Add anhydrous THF to the flask to cover the magnesium.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of this compound to the stirred magnesium suspension at -78 °C over 30 minutes.

-

After the addition is complete, stir the mixture at -78 °C for an additional 15-30 minutes.

-

Slowly add a solution of the external electrophile (e.g., benzaldehyde, 1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 2. Workflow for the low-temperature formation of the Grignard reagent.

Protocol 2: Barbier Reaction

This protocol generates the Grignard reagent in the presence of an external electrophile, favoring the intermolecular reaction.

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

External electrophile (e.g., benzaldehyde)

-

Iodine (for activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.5 equivalents) and a small crystal of iodine.

-

Gently warm the flask with a heat gun until the iodine sublimes and the color dissipates, indicating activation of the magnesium.

-

Allow the flask to cool to room temperature and add anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the external electrophile (e.g., benzaldehyde, 1.2 equivalents) in anhydrous THF.

-

Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and a slight exotherm).

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 3. Workflow for the Barbier reaction protocol.

Conclusion

The successful formation of a Grignard reagent from this compound for use in intermolecular reactions is achievable through careful control of the reaction conditions. The low-temperature protocol is effective in slowing the rate of intramolecular cyclization, while the Barbier reaction provides an efficient alternative by promoting immediate intermolecular reaction. The choice of method will depend on the specific external electrophile and the available laboratory equipment. For substrates where the Grignard reagent is prone to intramolecular reactions, these protocols offer robust solutions for synthetic chemists.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 4. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Acidic Deprotection of tert-Butyl 5-Bromopentanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. Its stability across a range of non-acidic conditions and its straightforward removal under acidic conditions make it a valuable tool in the synthesis of complex molecules. Tert-butyl 5-bromopentanoate is a key intermediate, with the tert-butyl ester protecting the carboxylic acid while the bromo group allows for further synthetic modifications. The selective deprotection of the tert-butyl group to yield 5-bromopentanoic acid is a crucial step in many synthetic pathways.[1]

These application notes provide detailed protocols for the efficient cleavage of the tert-butyl ester from this compound using acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of tert-butyl esters in the presence of a strong acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[2] The tert-butyl cation then undergoes deprotonation to form isobutylene gas.[3][4]

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Deprotection Methods and Quantitative Data

The selection of a deprotection method depends on the substrate's sensitivity to acid and the presence of other protecting groups. Trifluoroacetic acid (TFA) is a common and highly effective reagent, while aqueous phosphoric acid offers a milder and more environmentally friendly alternative.[2][5][6] Zinc bromide, a Lewis acid, can be employed for more chemoselective transformations.[7]

The table below summarizes common methods for the deprotection of tert-butyl esters. While specific data for this compound is limited, these general conditions are applicable.

| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method. Can also cleave other acid-sensitive groups like Boc.[1][8] |

| 85% Aqueous Phosphoric Acid (H₃PO₄) | Toluene, THF, Acetonitrile, or DCM | Room Temperature - 50 | 2 - 24 | High | A "green" and mild reagent. Offers good selectivity in the presence of other acid-sensitive groups.[5][6][9] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | Good to High | A mild Lewis acid approach suitable for substrates with other acid-labile groups.[7] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and generally applicable method for the cleavage of tert-butyl esters.

-

Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add trifluoroacetic acid (5-10 equiv) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Purification: The resulting crude 5-bromopentanoic acid can be purified by dissolving the residue in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This protocol provides a milder alternative to TFA, which can be beneficial for sensitive substrates.[5][6]

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable organic solvent such as toluene, THF, acetonitrile, or DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add 85 wt % aqueous phosphoric acid (5-10 equiv) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

-